molecular formula C9H13BO3 B182137 4-Methoxy-2,3-dimethylphenylboronic acid CAS No. 149507-37-9

4-Methoxy-2,3-dimethylphenylboronic acid

Cat. No. B182137
M. Wt: 180.01 g/mol
InChI Key: MJKKULUFDFFWEV-UHFFFAOYSA-N
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Description

4-Methoxy-2,3-dimethylphenylboronic acid is a chemical compound with the molecular formula C9H13BO3 . It has a molecular weight of 180.01 . It is typically stored at temperatures between 2-8°C and is shipped at room temperature . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular structure of 4-Methoxy-2,3-dimethylphenylboronic acid is represented by the InChI code: 1S/C9H13BO3/c1-6-7(2)9(13-3)5-4-8(6)10(11)12/h4-5,11-12H,1-3H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Methoxy-2,3-dimethylphenylboronic acid are not detailed in the search results, boronic acids are known to be involved in several types of chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic chemistry to form carbon-carbon bonds .


Physical And Chemical Properties Analysis

4-Methoxy-2,3-dimethylphenylboronic acid is a solid substance . It has a molecular weight of 180.01 . The compound is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Catalytic Protodeboronation of Pinacol Boronic Esters

  • Scientific Field : Organic Chemistry
  • Summary of the Application : Pinacol boronic esters, which are highly valuable building blocks in organic synthesis, are used in the catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
  • Results or Outcomes : This protocol was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Suzuki–Miyaura Coupling

  • Scientific Field : Organic Chemistry
  • Summary of the Application : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
  • Results or Outcomes : The SM coupling reaction has been successful due to its exceptionally mild and functional group tolerant reaction conditions .

Synthesis of Biologically Active Compounds

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : Boronic acids and their derivatives are used in the synthesis of biologically active compounds . They are often used as intermediates in the synthesis of complex organic molecules .
  • Results or Outcomes : The use of boronic acids and their derivatives in the synthesis of biologically active compounds has led to the development of a variety of pharmaceuticals .

Suzuki-Miyaura Coupling

  • Scientific Field : Organic Chemistry
  • Summary of the Application : The Suzuki-Miyaura coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
  • Results or Outcomes : The Suzuki-Miyaura coupling reaction has been successful due to its exceptionally mild and functional group tolerant reaction conditions .

Synthesis of Biologically Active Compounds

  • Scientific Field : Medicinal Chemistry
  • Summary of the Application : Boronic acids and their derivatives are used in the synthesis of biologically active compounds . They are often used as intermediates in the synthesis of complex organic molecules .
  • Results or Outcomes : The use of boronic acids and their derivatives in the synthesis of biologically active compounds has led to the development of a variety of pharmaceuticals .

Suzuki-Miyaura Coupling

  • Scientific Field : Organic Chemistry
  • Summary of the Application : The Suzuki-Miyaura coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
  • Results or Outcomes : The Suzuki-Miyaura coupling reaction has been successful due to its exceptionally mild and functional group tolerant reaction conditions .

Safety And Hazards

The compound is classified as potentially harmful if swallowed, and it may cause skin and eye irritation as well as respiratory irritation . Safety precautions include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and using only in well-ventilated areas .

properties

IUPAC Name

(4-methoxy-2,3-dimethylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BO3/c1-6-7(2)9(13-3)5-4-8(6)10(11)12/h4-5,11-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKKULUFDFFWEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)OC)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472643
Record name 4-METHOXY-2,3-DIMETHYLPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2,3-dimethylphenylboronic acid

CAS RN

149507-37-9
Record name B-(4-Methoxy-2,3-dimethylphenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149507-37-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-METHOXY-2,3-DIMETHYLPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Potenziano, R Spitale, ME Janik - Synthetic communications, 2005 - Taylor & Francis
The use of 5‐iodo‐2‐methoxytropone in palladium(0)‐catalyzed coupling reactions with a variety of arylboronic acids has resulted in significantly improved reaction yields and times for …
Number of citations: 15 www.tandfonline.com

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